![molecular formula C23H22NOP B12641094 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one CAS No. 919083-43-5](/img/structure/B12641094.png)
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino-ketones. This compound is characterized by the presence of a phosphanyl group attached to an aniline moiety, which is further connected to a pentenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method is the reaction of diphenylphosphine with 2-iodoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-aniline-4-(2,6-dichloro-anilino)-pent-3-en-2-one: Similar structure but with dichloro substitutions.
(Z)-4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Contains tert-butyl groups instead of diphenylphosphanyl.
Uniqueness
4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable complexes with metal ions, making it valuable in catalysis and coordination chemistry .
Propriétés
Numéro CAS |
919083-43-5 |
|---|---|
Formule moléculaire |
C23H22NOP |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(2-diphenylphosphanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C23H22NOP/c1-18(17-19(2)25)24-22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17,24H,1-2H3 |
Clé InChI |
VYEZKTMIGMPQHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


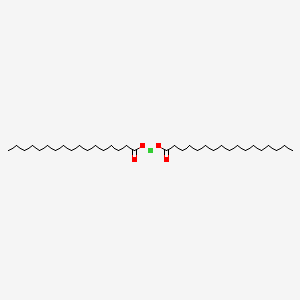
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
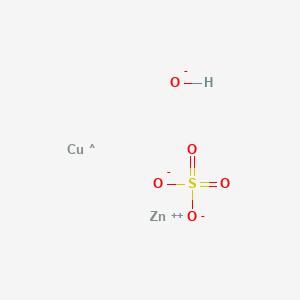
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
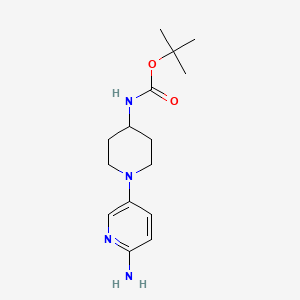

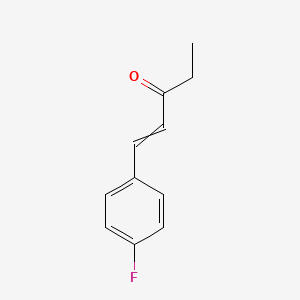

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
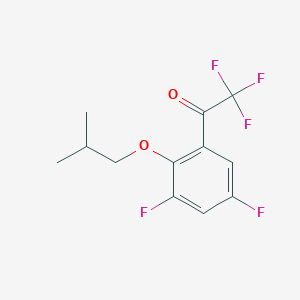
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
